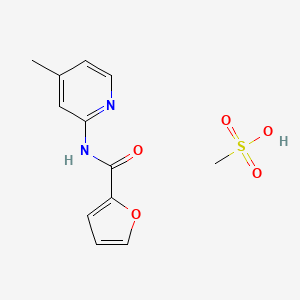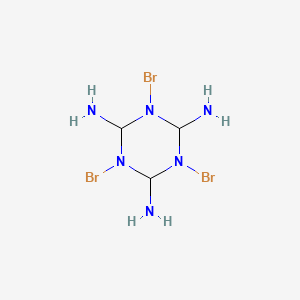
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine is a brominated derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine can be synthesized through the bromination of 1,3,5-triazinane-2,4,6-triamine. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions on the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-tribromo-1,3,5-triazinane-2,4,6-triamine involves its interaction with molecular targets and pathways. The bromine atoms on the triazine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): A widely used compound in the production of resins and plastics.
1,3,5-Triazine-2,4,6-trione (Cyanuric Acid): Used in the production of disinfectants and herbicides.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione (Triallyl Isocyanurate): Employed as a crosslinking agent in polymer synthesis.
Uniqueness
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specific applications where brominated compounds are desired.
Properties
CAS No. |
65235-77-0 |
|---|---|
Molecular Formula |
C3H9Br3N6 |
Molecular Weight |
368.86 g/mol |
IUPAC Name |
1,3,5-tribromo-1,3,5-triazinane-2,4,6-triamine |
InChI |
InChI=1S/C3H9Br3N6/c4-10-1(7)11(5)3(9)12(6)2(10)8/h1-3H,7-9H2 |
InChI Key |
RFCLPMMXJYOPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1(N(C(N(C(N1Br)N)Br)N)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)


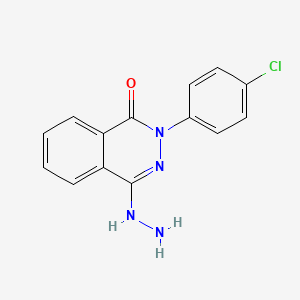
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)



![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
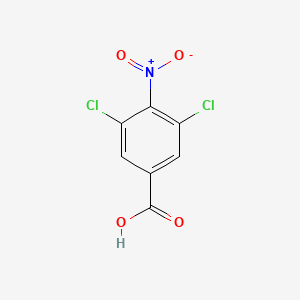
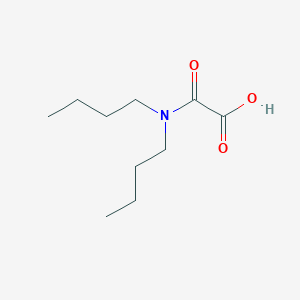
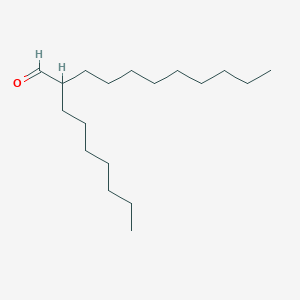
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
